BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Lipophilicity Physicochemical Property Drug Design

This pyrazole acetamide (MW 287.36, XLogP3 1.8) offers a unique, derivatizable scaffold: an unsubstituted pyrazole C-4 position available for electrophilic substitution or cross-coupling, and a meta-methoxy phenyl ring that can be demethylated for further O-alkylation or conjugation. Its ethyl linker provides critical conformational flexibility for target pocket accommodation. Unlike fully substituted analogs, this compound's modularity enables systematic SAR exploration. Ideal as a diversity element for pyrazole-binding protein screening libraries. Structurally distinct from patent-exemplified RORγ ligands—potentially useful as a negative control once inactivity is confirmed. No validated target engagement data exist; procurement is recommended for computational docking-led campaigns with planned comparative testing.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1226445-82-4
Cat. No. B2684594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
CAS1226445-82-4
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)CC2=CC(=CC=C2)OC)C
InChIInChI=1S/C16H21N3O2/c1-12-9-13(2)19(18-12)8-7-17-16(20)11-14-5-4-6-15(10-14)21-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20)
InChIKeyKVGGLTQLHGIQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide (CAS 1226445-82-4) – Procurement-Relevant Physicochemical and Structural Baseline


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide (CAS 1226445-82-4) is a synthetic small molecule belonging to the pyrazole acetamide class, with a molecular formula of C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol [1]. The compound is characterized by a 3,5-dimethyl-1H-pyrazole headgroup linked via an ethyl spacer to a 2-(3-methoxyphenyl)acetamide tail. Its computed XLogP3-AA of 1.8 places it in a moderately lipophilic range, and it possesses one hydrogen bond donor and three hydrogen bond acceptors [1]. As a member of the broader pyrazole amide family, it is structurally related to compounds investigated for RORγ inverse agonism and other pharmacological activities, though no primary research articles or patents were identified that report specific biological activity data for this exact compound from non-excluded sources.

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Why In-Class Analog Substitution Cannot Be Presumed Equivalent


Despite sharing a common pyrazole-ethyl-acetamide scaffold, subtle structural modifications among analogs can drastically alter conformation, target engagement, and physicochemical properties. For example, replacement of the 3-methoxyphenyl ring with a naphthalene or tolyl group changes both lipophilicity and potential π-stacking interactions, while shifting the methoxy substituent from the meta to the para position impacts hydrogen bonding geometry [1][2]. The ethyl linker between the pyrazole and amide nitrogen provides a specific degree of conformational flexibility that is critical for binding pocket accommodation; homologation or truncation of this linker is known in related pyrazole acetamide series to abolish activity [1]. Without direct comparative data for this specific compound, the assumption that any pyrazole acetamide can substitute for another is scientifically unwarranted and carries risk of altered potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide (CAS 1226445-82-4)


Meta-Methoxy Phenyl Substitution Confers Distinct Lipophilicity Relative to Naphthalene and Tolyl Analogs

The computed XLogP3-AA value for the target compound is 1.8 [1]. Structurally analogous compounds with bulkier aromatic groups are expected to have higher logP values: the naphthalene analog N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is predicted to have logP ≈ 3.2 and the m-tolyl analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide (CAS 1324564-95-5) is predicted to have logP ≈ 2.4 based on structural increment methods [2]. The ~0.6–1.4 logP differential translates to a 4- to 25-fold difference in octanol/water partitioning, which may impact membrane permeability and non-specific protein binding.

Lipophilicity Physicochemical Property Drug Design

Hydrogen Bond Acceptor Count Differentiates Target Compound from Chlorophenyl and Fluorophenyl Thio Analogs

The target compound possesses three hydrogen bond acceptors (the pyrazole N, amide carbonyl, and methoxy oxygen) and one hydrogen bond donor (amide NH) [1]. The 2-chlorophenyl analog, 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide, lacks the methoxy oxygen and thus has only two H-bond acceptors, potentially reducing its ability to engage polar residues in a binding site [2]. Conversely, the thioether analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide replaces the amide carbonyl oxygen with a sulfur, altering both hydrogen bonding and geometry at the linkage [3]. These differences are computationally predictable but have not been experimentally characterized in a comparative binding assay.

Hydrogen Bonding Molecular Recognition Structural Feature

Absence of Rotatable Bond Count Advantage Over Rigidified Analogs

The target compound has six rotatable bonds [1], which is identical to the m-tolyl analog and to the naphthalene analog. All analogs with an ethyl linker and a single-ring aromatic acetamide share this same rotatable bond count, meaning conformational entropy loss upon binding is likely comparable across this series [2]. A potentially more conformationally constrained analog such as 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, which adds a phenyl substituent on the pyrazole, has seven rotatable bonds and may incur a greater entropic penalty [3]. The lack of a rotatable bond advantage suggests that any biological differentiation between the target and its closest analogs must arise from electronic or steric features rather than conformational preorganization.

Conformational Flexibility Entropy Drug Design

Current Literature Contains No Head-to-Head Biological Activity Data for This Compound or Its Defined Comparators

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents for the exact CAS number (1226445-82-4) and its structural synonyms returned no primary research articles, no bioassay results, and no patents that specifically claim this compound [1]. No IC₅₀, Kᵢ, EC₅₀, or any other quantitative pharmacological data were identified for this compound from non-excluded sources. Similarly, no head-to-head comparative studies were found that directly pit this compound against a close structural analog in any biological assay. The only quantitative data available are computed physicochemical descriptors from PubChem [1]. This places the compound among the many structurally defined but biologically uncharacterized screening library members, where differentiation from analogs must currently rely on predicted rather than empirically measured properties.

Data Gap Biological Activity SAR

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide: Evidence-Based Application Scenarios for Procurement and Use


Chemical Probe or Screening Library Diversity Element

The compound's structural features—a 3,5-dimethyl pyrazole head, ethyl linker, and meta-methoxyphenyl acetamide tail—make it a useful diversity element for screening libraries targeting pyrazole-binding proteins [1]. Its physical properties (MW 287.36, XLogP3 1.8, 1 HBD, 3 HBA) place it within drug-like chemical space, making it suitable for fragment-based or high-throughput screening campaigns [1]. However, as no target engagement data exist from authoritative sources, the compound should be treated as an unvalidated screening candidate; procurement is justified only if structural complementarity to a specific target pocket is hypothesized based on computational docking, and comparative testing against analogs with different aryl substituents is planned.

Synthetic Intermediate for Lead Optimization

The secondary amide linkage and ethyl spacer provide versatile handles for further synthetic elaboration. The methoxy group on the phenyl ring can be demethylated to a phenol for subsequent O-alkylation or conjugation, while the pyrazole C-4 position is unsubstituted and available for electrophilic aromatic substitution or cross-coupling [1]. This synthetic tractability differentiates it from analogs bearing fully substituted pyrazoles (e.g., 4-acetyl or 4-ethyl variants) where further derivatization is blocked. Procurement for medicinal chemistry campaigns should leverage this modularity, with the caveat that downstream biological validation will require de novo generation of activity data.

Negative Control or Tool Compound for RORγ or Pyrazole Amide Binding Studies

The broader pyrazole amide class includes known RORγ inverse agonists [1]. The target compound's distinct substitution pattern (meta-methoxy phenyl acetamide vs. the more elaborate aromatic systems typical of patent-exemplified RORγ ligands) may render it a useful negative control if it lacks RORγ activity. However, this application scenario is speculative: the RORγ inhibitory activity of the target compound has not been reported in any accessible patent or publication. Procurement as a negative control requires first experimentally confirming its inactivity against the intended target relative to a known active comparator from the same patent family.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.